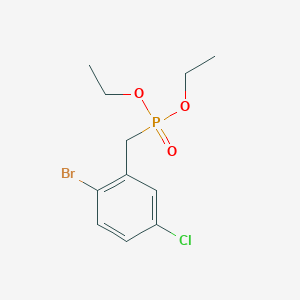
Diethyl 2-Bromo-5-chlorobenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-Bromo-5-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrClO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Bromo-5-chlorobenzylphosphonate can be synthesized through a multi-step process involving the bromination and chlorination of benzylphosphonate derivatives. One common method involves the following steps:
Bromination: Benzylphosphonate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Bromo-5-chlorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzylphosphonates.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Scientific Research Applications
Diethyl 2-Bromo-5-chlorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent and its ability to inhibit certain enzymes.
Material Science: It is used in the development of flame retardants and plasticizers.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of Diethyl 2-Bromo-5-chlorobenzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl Benzylphosphonate: Lacks the bromine and chlorine substitutions, making it less reactive.
Diethyl 2-Chlorobenzylphosphonate: Contains only the chlorine substitution, resulting in different reactivity and applications.
Diethyl 2-Bromobenzylphosphonate: Contains only the bromine substitution, affecting its chemical behavior and uses.
Uniqueness
Diethyl 2-Bromo-5-chlorobenzylphosphonate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. This dual substitution allows for a broader range of applications compared to its mono-substituted counterparts.
Properties
Molecular Formula |
C11H15BrClO3P |
|---|---|
Molecular Weight |
341.56 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C11H15BrClO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
KQTVMPXOXOOLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)Cl)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)

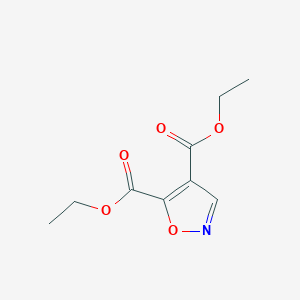
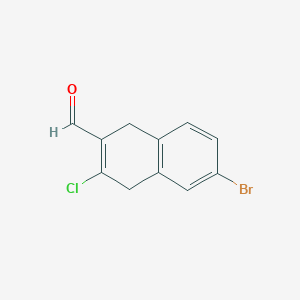
![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)
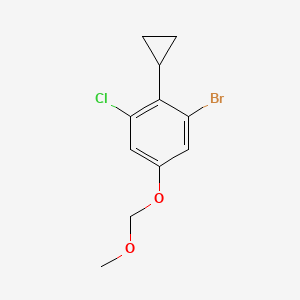
![4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
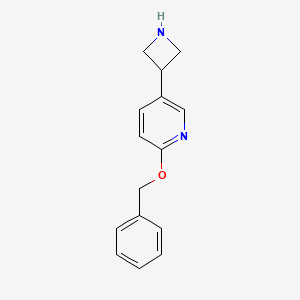


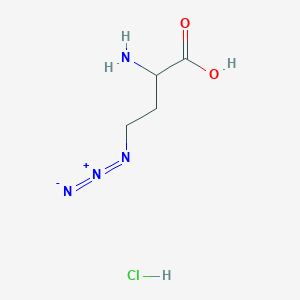

![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
